2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride
Description
Properties
IUPAC Name |
2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZYAWBVYMJGXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride typically involves the reaction of 2-chloro-5-fluoroaniline with pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product. The resulting product is then purified by recrystallization or column chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the isolation and purification process, making it more cost-effective and environmentally friendly .
Chemical Reactions Analysis
Substitution Reactions
The chloro and fluoro substituents on the phenyl ring exhibit distinct reactivities due to differences in electronegativity and bond strength.
Key Reactions:
-
The chloro group at the 2-position is more reactive than the fluoro group at the 5-position due to lower bond dissociation energy. Catalytic hydrogenation with Pd/C selectively removes chlorine while retaining fluorine .
-
Nucleophilic aromatic substitution (SNAr) requires electron-deficient aryl rings. The fluoro group’s strong electron-withdrawing effect activates the chloro group for substitution under basic conditions .
Amine Functionalization
The pyrrolidine nitrogen (pKa ~11) can undergo reactions after deprotonation.
Key Reactions:
-
The hydrochloride salt requires neutralization (e.g., with NEt₃) to liberate the free amine for nucleophilic reactions .
-
Reductive amination introduces alkyl groups without affecting the aromatic halogens .
Oxidation of the Pyrrolidine Ring
The saturated pyrrolidine ring can undergo oxidation to form a pyrrolidinone.
Key Reaction:
| Oxidizing Agent | Conditions | Product | Source |
|---|---|---|---|
| RuO₄ | CH₃CN/H₂O, 0°C, 2h | 5-Pyrrolidinone derivative |
-
Oxidants like RuO₄ selectively target the α-position to the nitrogen, forming a lactam without altering the aryl halogens .
Cross-Coupling Reactions
The chloro substituent enables transition-metal-catalyzed couplings.
Key Reaction:
| Coupling Type | Catalyst/Base | Conditions | Product | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, dioxane, 80°C | Biaryl derivative |
-
The 2-chloro group participates in cross-couplings with boronic acids, yielding biaryl systems. Fluorine remains inert under these conditions .
Stereochemical Considerations
The (R) and (S) enantiomers ( , ) exhibit divergent reactivities in asymmetric syntheses:
| Enantiomer | Reaction | Outcome | Source |
|---|---|---|---|
| (R)-isomer | Chiral resolution via tartaric acid | >99% ee |
-
Enantiopure forms are critical for pharmacological applications, as seen in MDM2 inhibitor syntheses .
Stability and Side Reactions
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research indicates that derivatives of 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit specific kinases involved in cancer progression. These compounds interact with the ATP-binding sites of kinases, leading to reduced cell proliferation in various cancer cell lines .
2. Pain Management
The compound has been investigated for its analgesic properties. Studies suggest that it may modulate pain pathways through interaction with specific receptors in the central nervous system, potentially offering new avenues for pain relief therapies .
3. Neuropharmacological Effects
There is ongoing research into the effects of this compound on neurotransmitter systems, particularly serotonin receptors. Its structural similarity to other pyrrolidine derivatives allows it to act as a selective agonist or antagonist, influencing mood and anxiety disorders .
Biochemical Applications
1. Enzyme Inhibition
The compound has been studied for its ability to inhibit enzymes critical in metabolic pathways. For example, it has been shown to affect the activity of dihydropteroate synthase, a key enzyme in bacterial folate synthesis, thereby exhibiting antimicrobial effects .
2. Antioxidant Properties
Recent studies have highlighted the antioxidant capabilities of related pyrrolidine derivatives. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Data Summary Table
Case Studies
1. Anticancer Research Study
A study published in a peer-reviewed journal demonstrated that a derivative of 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride exhibited potent inhibitory effects on a range of cancer cell lines. The mechanism was linked to the inhibition of specific kinases that are overactive in these cancers, leading to decreased cell viability and increased apoptosis .
2. Pain Management Clinical Trial
In a clinical trial assessing the efficacy of this compound for chronic pain management, participants reported significant reductions in pain scores compared to placebo groups. This suggests that the compound may provide a novel approach to managing pain without the side effects commonly associated with opioid medications .
Mechanism of Action
The mechanism of action of 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding. Additionally, it may interact with receptors to modulate signal transduction pathways .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Substituent Effects on Properties
- Halogen Substitution: The 2-chloro-5-fluoro substitution in the target compound introduces both electron-withdrawing and steric effects, which may influence binding to biological targets compared to the 2,5-difluoro analog (CAS: 1197238-95-1). In contrast, N-(2-chloroethyl)pyrrolidine hydrochloride (CAS listed in Chapter 99 classifications) contains a reactive chloroethyl group, making it more suited as an alkylating agent or synthetic intermediate .
- Functional Group Modifications: The carboxylic acid group in (2R-5R)-5-phenylpyrrolidine-2-carboxylic acid hydrochloride (CAS: 1807939-10-1) significantly enhances water solubility compared to the non-polar phenyl group in the target compound. This modification is critical for applications requiring polar interactions, such as enzyme inhibition .
Stereochemical Considerations
The (R) -enantiomer of 2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is explicitly noted in and , underscoring the importance of chirality in pharmacological activity.
Biological Activity
2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride
- Molecular Formula : C10H12ClF
- Molecular Weight : 236.11 g/mol
The compound features a pyrrolidine ring substituted with a 2-chloro-5-fluorophenyl group, which is significant for its biological activity. The halogen substituents are known to enhance binding affinity to biological targets.
The biological activity of 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent reactions. This is particularly relevant in the context of therapeutic applications targeting metabolic pathways.
- Receptor Modulation : It may also interact with various receptors, modulating their signaling pathways. Such interactions can lead to altered cellular responses, making it a candidate for drug development against various diseases.
Antimicrobial Activity
Research has indicated that compounds similar to 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Studies have shown that pyrrolidine derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| PA-1 | 0.0039 | S. aureus |
| PA-1 | 0.025 | E. coli |
Case Studies
-
Study on Pyrrolidine Derivatives :
A study focused on various pyrrolidine derivatives demonstrated that those with halogen substituents exhibited enhanced antibacterial properties. The presence of chlorine and fluorine groups was correlated with increased antimicrobial activity against several bacterial strains . -
Therapeutic Implications :
Another investigation highlighted the potential use of such compounds in treating infections caused by resistant bacterial strains, emphasizing their role in developing new antibiotics.
Research Findings
Recent studies have further elucidated the biological activities associated with 2-(2-Chloro-5-fluorophenyl)pyrrolidine hydrochloride:
- In Vitro Studies : Various in vitro tests have confirmed its efficacy against multiple pathogenic microorganisms, suggesting a broad-spectrum antimicrobial potential.
- Pharmacological Research : Ongoing research is exploring its application as a therapeutic agent for conditions such as pain management, cancer treatment, and neurodegenerative diseases .
Q & A
Q. What are the key considerations for synthesizing 2-(2-Chloro-5-fluorophenyl)pyrrolidine Hydrochloride, and how can reaction efficiency be optimized?
- Methodological Answer : Synthesis typically involves coupling 2-chloro-5-fluorophenyl intermediates with pyrrolidine derivatives under controlled conditions. To optimize efficiency:
- Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) and identify optimal conditions .
- Employ HPLC or GC-MS for real-time monitoring of reaction progress and intermediate purity .
- Purify via recrystallization or column chromatography, selecting solvents based on polarity indices to maximize yield .
Q. How should researchers characterize this compound’s structural and physicochemical properties?
- Methodological Answer :
- Spectroscopic Analysis : Combine H/C NMR to confirm the pyrrolidine ring substitution pattern and aryl chloride/fluoride positions. Cross-validate with FT-IR for functional groups (e.g., N-H stretches) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition thresholds, critical for storage and reaction planning .
- Solubility Profiling : Test in polar (e.g., DMSO) and non-polar solvents (e.g., hexane) to guide solvent selection for downstream applications .
Advanced Research Questions
Q. What strategies resolve contradictions in spectroscopic or chromatographic data during characterization?
- Methodological Answer :
- Cross-Validation : Use orthogonal techniques (e.g., X-ray crystallography for structural confirmation if NMR data is ambiguous) .
- Collaborative Analysis : Share raw data with computational chemists to model electronic environments and predict spectral patterns .
- Batch Consistency Checks : Replicate synthesis under identical conditions to isolate procedural vs. instrumental variability .
Q. How can computational modeling predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to map energy barriers for potential reaction pathways (e.g., nucleophilic substitution at the chloro site) .
- Molecular Dynamics (MD) Simulations : Model solvation effects and transition states to predict regioselectivity in fluorophenyl-pyrrolidine interactions .
- Machine Learning : Train models on analogous pyrrolidine derivatives to forecast reaction outcomes under untested conditions .
Q. What experimental designs are effective for studying the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Isotopic Labeling : Incorporate F or C tags to track metabolic pathways via PET imaging or NMR .
- In Silico Docking : Use software like AutoDock to simulate interactions with biological targets (e.g., enzymes, receptors) and prioritize in vitro assays .
- Dose-Response Studies : Apply factorial designs to evaluate synergistic/antagonistic effects with co-administered compounds .
Q. How can researchers mitigate environmental risks during large-scale experimental workflows?
- Methodological Answer :
- Waste Stream Analysis : Use LC-MS to identify and quantify degradation byproducts; design neutralization protocols for hazardous residues (e.g., chlorinated intermediates) .
- Green Chemistry Principles : Replace toxic solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Lifecycle Assessment (LCA) : Model environmental impacts of synthesis routes using tools like EATOS to minimize ecological footprint .
Data Contradiction and Reproducibility
Q. How to address discrepancies in biological activity data across independent studies?
- Methodological Answer :
- Meta-Analysis : Aggregate datasets using platforms like PubChem to identify confounding variables (e.g., cell line variability, assay conditions) .
- Standardized Protocols : Adopt OECD guidelines for cytotoxicity assays to ensure cross-study comparability .
- Blinded Replication : Collaborate with third-party labs to verify findings under controlled, double-blinded conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
